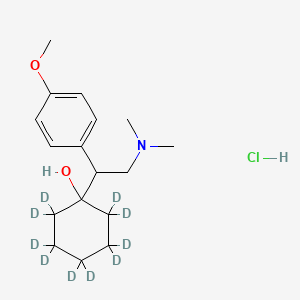

Venlafaxine-d10 (hydrochloride)

Description

Fundamental Concepts of Isotopic Labeling

Deuterium (B1214612) as a Stable Isotope for Pharmaceutical Applications

Deuterium (²H), a stable isotope of hydrogen, contains one proton and one neutron, making it approximately twice as heavy as protium (B1232500) (the common isotope of hydrogen). splendidlab.com This seemingly subtle difference in mass is the basis for its significant utility in pharmaceutical sciences. nih.govuniupo.it When a hydrogen atom in a drug molecule is replaced by a deuterium atom—a process known as deuteration—the bond it forms with carbon (C-D bond) is stronger than the original carbon-hydrogen (C-H) bond. juniperpublishers.com

This increased bond strength can lead to a phenomenon known as the kinetic isotope effect (KIE). musechem.com The KIE describes the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. Because the C-D bond is harder to break, metabolic processes that involve the cleavage of this bond can be slowed down. juniperpublishers.com This unique characteristic allows medicinal chemists to strategically use deuterium to modify a drug's metabolic profile. acs.org Furthermore, deuterated compounds are crucial as internal standards in analytical techniques like mass spectrometry, where their distinct mass allows for precise quantification of the non-deuterated drug in biological samples. musechem.comacs.org

Role of Deuterated Analogs in Modern Drug Discovery and Development

Overview of Deuterated Therapeutics

The application of deuterium in drug design has led to the development of deuterated therapeutics, which are drug molecules where specific hydrogen atoms have been replaced with deuterium. nih.govuniupo.it This strategy, sometimes referred to as a "deuterium switch," initially focused on modifying existing, marketed drugs to improve their properties. nih.gov The primary goal is often to enhance a drug's metabolic stability, which can lead to an improved pharmacokinetic profile. nih.govnih.gov

A landmark example is Deutetrabenazine, a deuterated version of tetrabenazine, which became the first deuterated drug to receive FDA approval in 2017. nih.govuniupo.it The success of such "deuterium-switched" analogs has paved the way for the use of deuteration in novel drug discovery programs from their early stages. nih.gov This approach was validated with the 2022 FDA approval of Deucravacitinib, a pioneering de novo deuterated drug. nih.govuniupo.it The growing pipeline of deuterated compounds in clinical trials underscores the clinical relevance and commercial interest in this therapeutic strategy. nih.gov

Impact of Deuterium Substitution on Compound Properties

The substitution of hydrogen with deuterium can have a profound impact on a compound's physicochemical and pharmacological properties. The most significant of these is the alteration of metabolic rates due to the kinetic isotope effect. musechem.com

Key Impacts of Deuteration:

Metabolic Stability: The stronger C-D bond is more resistant to metabolic cleavage by enzymes, particularly cytochrome P450 enzymes. juniperpublishers.com This can slow down the breakdown of a drug, leading to a longer half-life and increased systemic exposure. juniperpublishers.com

Pharmacokinetics: By reducing the rate of metabolism, deuteration can improve a drug's pharmacokinetic profile. nih.gov This may allow for lower or less frequent dosing, which can be more convenient for patients. nih.gov

Reduced Metabolite-Related Toxicity: In some cases, a drug's toxicity is caused by the formation of reactive or undesirable metabolites. By blocking or slowing the metabolic pathway that produces these metabolites, deuteration can potentially lead to a safer drug profile. juniperpublishers.com

Metabolic Shunting: Selectively deuterating one metabolic site on a molecule can sometimes redirect metabolism towards an alternative pathway. juniperpublishers.com This "metabolic shunting" can be beneficial if it leads to the formation of a more desirable active metabolite or avoids the production of a toxic one. juniperpublishers.com

Physicochemical Properties: While the biological activity and selectivity of a deuterated drug are generally retained, subtle changes in physical properties can occur. splendidlab.comsciencecoalition.org Deuteration can influence factors like bond length and intermolecular forces, which in some cases can affect crystal structure and other material properties. rsc.orgacs.org

The table below summarizes the fundamental differences between hydrogen and deuterium that underpin these effects.

| Property | Hydrogen (Protium, ¹H) | Deuterium (²H or D) |

| Composition | 1 Proton, 0 Neutrons | 1 Proton, 1 Neutron |

| Atomic Mass (amu) | ~1.0 | ~2.0 |

| Natural Abundance | ~99.98% | ~0.015% |

| Bond Strength | Weaker (e.g., C-H) | Stronger (e.g., C-D) |

Venlafaxine-d10 (hydrochloride) within the Context of Deuterated Venlafaxine (B1195380) Research

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) antidepressant. nih.govnih.gov Its metabolism in the body is significant, with O-desmethylation being a major pathway to its active metabolite, O-desmethylvenlafaxine (ODV). juniperpublishers.commethodist.edu

Within the field of pharmaceutical analysis and drug metabolism studies, deuterated versions of venlafaxine serve as critical research tools. Venlafaxine-d10 (hydrochloride) is a heavily deuterated analog of venlafaxine. Its primary and most crucial application is as an internal standard for the quantitative analysis of venlafaxine and its metabolites in biological matrices like plasma or urine. researchgate.netnih.gov

In techniques such as liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is a compound of known concentration added to an unknown sample to facilitate accurate quantification. acs.org A deuterated analog is the ideal internal standard because it co-elutes with the non-labeled analyte during chromatography and exhibits similar ionization efficiency in the mass spectrometer, yet is distinguishable by its higher mass. texilajournal.com This ensures that any variability during sample preparation or analysis affects both the standard and the analyte equally, leading to highly accurate and precise measurements. texilajournal.com For instance, a validated UPLC-MS method used Venlafaxine-d6 as an internal standard to simultaneously determine the concentrations of venlafaxine and its metabolite ODV in rat plasma for pharmacokinetic studies. nih.gov

Beyond its role as an analytical standard, research has also explored the therapeutic potential of deuterated venlafaxine. A selectively deuterated analog of venlafaxine, known as SD-254, was developed with the aim of altering its metabolism to improve its properties. juniperpublishers.com Early clinical studies suggested that this deuterated version had a longer half-life compared to the original compound. oup.com This line of research exemplifies the "deuterium switch" strategy, applying the principles of deuteration to a well-established drug to potentially create a new therapeutic agent with an improved profile. juniperpublishers.com

Classification as a Deuterium-Labeled Reference Standard

Venlafaxine-d10 (hydrochloride) is classified as a deuterium-labeled certified reference material. medchemexpress.comsigmaaldrich.com In analytical chemistry, a reference standard is a highly purified and well-characterized substance used as a measurement base for qualitative and quantitative analyses. sigmaaldrich.comsigmaaldrich.com The use of stable isotope-labeled (SIL) internal standards is a critical component in the quantification of drugs and their metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). tandfonline.com

The key characteristic that defines Venlafaxine-d10 (hydrochloride) as an effective reference standard is that it is chemically almost identical to the unlabeled (or "light") venlafaxine, but its increased mass makes it easily distinguishable in a mass spectrometer. acanthusresearch.com This allows it to serve as an ideal internal standard. During the synthesis of such deuterated standards, it is crucial to ensure high isotopic purity and stability of the label, meaning the deuterium atoms should be placed on non-exchangeable positions within the molecule to prevent their loss during analysis. tandfonline.comacanthusresearch.com Regulatory bodies highly recommend the use of deuterium-labeled internal standards for bioanalysis to ensure the generation of accurate and reliable results. tandfonline.com

Table 1: Chemical Properties of Venlafaxine-d10 (hydrochloride)

| Property | Value |

|---|---|

| Chemical Formula | C₁₇H₁₇D₁₀NO₂ · HCl |

| Classification | Deuterium-labeled compound, Internal Standard medchemexpress.com |

| Parent Compound | Venlafaxine Hydrochloride medchemexpress.comusp.org |

| Isotopic Label | Deuterium (¹⁰H) |

| Primary Application | Internal standard for clinical mass spectrometry medchemexpress.com |

Primary Research Utility of Venlafaxine-d10 (hydrochloride)

The primary research utility of Venlafaxine-d10 (hydrochloride) is its application as a stable isotope-labeled internal standard (SILS) for quantitative bioanalysis, particularly in studies utilizing liquid chromatography-mass spectrometry (LC-MS). medchemexpress.comacanthusresearch.comlumiprobe.com This application is fundamental to the field of pharmacokinetics, which involves the study of drug metabolism and disposition in the body. acanthusresearch.comnih.gov

In a typical pharmacokinetic study of venlafaxine, researchers aim to measure the concentration of the parent drug and its active metabolite, O-desmethylvenlafaxine (ODV), in biological matrices like blood plasma or urine over time. pharmgkb.orgresearchgate.net To achieve highly accurate and precise measurements, a known quantity of Venlafaxine-d10 (hydrochloride) is added to each biological sample at the beginning of the sample preparation process. scispace.com

Because the deuterated standard has nearly identical physicochemical properties to the unlabeled venlafaxine, it experiences similar effects during every step of the analytical procedure, including extraction, recovery, and potential ion suppression in the mass spectrometer's ion source. scispace.com The mass spectrometer, however, can differentiate between the analyte (venlafaxine) and the internal standard (Venlafaxine-d10) based on their mass-to-charge ratio. By comparing the instrumental response of the analyte to that of the known concentration of the internal standard, analysts can precisely calculate the original concentration of venlafaxine in the sample, correcting for any variability or loss during the process. scispace.com

This methodology is crucial for:

Investigating Drug Metabolism: Venlafaxine is primarily metabolized by the cytochrome P450 enzyme CYP2D6 to its active metabolite ODV. pharmgkb.orgresearchgate.net Using Venlafaxine-d10 as an internal standard allows for the accurate quantification of both venlafaxine and ODV, which is essential for studying how genetic variations in CYP2D6 (pharmacogenetics) affect drug clearance and patient response. nih.govpharmgkb.org

Therapeutic Drug Monitoring (TDM): For some drugs, monitoring their concentration in a patient's blood is necessary to ensure therapeutic efficacy while avoiding toxicity. nih.gov The use of Venlafaxine-d10 enables the development of robust analytical methods required for TDM. nih.gov

Drug-Drug Interaction Studies: These studies assess how co-administered drugs might affect the metabolism of venlafaxine. nih.gov Accurate concentration measurements are vital to determine the clinical relevance of such interactions.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H28ClNO2 |

|---|---|

Molecular Weight |

323.9 g/mol |

IUPAC Name |

2,2,3,3,4,4,5,5,6,6-decadeuterio-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride |

InChI |

InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H/i4D2,5D2,6D2,11D2,12D2; |

InChI Key |

QYRYFNHXARDNFZ-WGXYFZCDSA-N |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(C(CN(C)C)C2=CC=C(C=C2)OC)O)([2H])[2H])([2H])[2H])[2H].Cl |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl |

Origin of Product |

United States |

Synthetic Chemistry and Isotopic Incorporation Strategies for Venlafaxine D10 Hydrochloride

Approaches to the Synthesis of Deuterated Venlafaxine (B1195380) Analogs

The synthesis of deuterated venlafaxine analogs involves strategic placement of deuterium (B1214612) atoms at specific molecular positions known to be susceptible to metabolic breakdown by cytochrome P450 enzymes. epo.orggoogle.com These sites include the N-methyl groups, the O-methyl group, and various positions on the cyclohexyl ring. epo.orggoogle.com

Targeted Deuteration during Chemical Synthesis

Targeted deuteration is achieved by incorporating deuterium-labeled precursors at specific steps in the synthetic route. epo.orggoogle.com This approach allows for precise control over the location and number of deuterium atoms in the final molecule. For instance, to introduce deuterium into the N-methyl and O-methyl groups, deuterated methyl iodide (CD₃I) can be utilized. epo.orggoogle.com

A general synthetic scheme for venlafaxine involves the condensation of a substituted phenylacetonitrile (B145931) with cyclohexanone. lookchem.com To produce a deuterated analog, a deuterated version of the phenylacetonitrile or other intermediates can be employed. For example, a titanocene(III)-catalyzed deuterosilylation of epoxides can be used to create β-deuterated anti-Markovnikov alcohols, which can serve as precursors in the synthesis of deuterated venlafaxine. researchgate.net

Stereoselective Synthesis Methodologies for Deuterated Chiral Centers

Venlafaxine possesses a chiral center, and its enantiomers exhibit different pharmacological activities. epo.orgsysrevpharm.org Therefore, stereoselective synthesis is crucial for producing specific enantiomers of deuterated venlafaxine. Chemoenzymatic methods have been reported for the asymmetric synthesis of venlafaxine, which can be adapted for its deuterated analogs. lookchem.comgoogle.com One such method involves the stereoselective synthesis of cyanohydrins using (S)-hydroxynitrile lyase, followed by a lipase-catalyzed kinetic resolution to establish the desired stereocenter. lookchem.com This approach allows for the preparation of both (R)- and (S)-enantiomers of venlafaxine and its analogs with high enantiomeric excess. lookchem.comgoogle.com

Isotopic Labeling Techniques for Venlafaxine-d10 (hydrochloride) Production

The production of Venlafaxine-d10 (hydrochloride) necessitates the incorporation of ten deuterium atoms. This is typically achieved through a combination of precursor-based deuteration and potentially other isotopic labeling techniques.

Precursor-Based Deuteration

This is the primary method for introducing a high number of deuterium atoms with high isotopic purity. epo.orggoogle.com The synthesis would involve starting materials that are already heavily deuterated. For example, to achieve d10 labeling, one could envision using a combination of deuterated 4-methoxyphenylacetonitrile (B141487) and deuterated cyclohexanone, along with a deuterated reducing agent and deuterated methylating agent. The selection of appropriately deuterated intermediates is guided by the desired final isotopic substitution pattern. epo.orggoogle.com

Post-Synthetic Exchange Methods

While precursor-based deuteration is more common for producing highly deuterated compounds like Venlafaxine-d10, post-synthetic hydrogen-deuterium exchange (HDX) methods can also be employed. researchgate.netmdpi.com These techniques typically involve treating the final, non-deuterated compound with a deuterium source, such as D₂O, in the presence of a catalyst. mdpi.com Transition metal catalysts, such as palladium on carbon (Pd/C) with aluminum and D₂O, can facilitate selective H-D exchange at specific positions. mdpi.com However, achieving a high level of deuteration like d10 solely through post-synthetic exchange can be challenging and may lead to a mixture of isotopologues. nih.gov

Characterization of Synthetic Purity and Isotopic Enrichment

The characterization of Venlafaxine-d10 (hydrochloride) is essential to confirm its chemical purity, structural integrity, and the extent of isotopic enrichment. A combination of analytical techniques is employed for this purpose.

Table 1: Analytical Techniques for Characterization

| Analytical Technique | Purpose | Key Findings |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Determines chemical purity and quantifies the drug. nih.govnih.gov | A suitable mobile phase, such as a phosphate (B84403) buffer and methanol (B129727) mixture, allows for the separation and quantification of venlafaxine with high precision and accuracy. nih.gov The retention time and peak symmetry are key parameters for assessing purity. nih.gov |

| Mass Spectrometry (MS) | Confirms molecular weight and determines isotopic distribution. rsc.orgscispace.com | High-resolution mass spectrometry (HR-MS) is used to accurately determine the mass of the deuterated compound and to calculate the isotopic enrichment by integrating the signals of the different isotopic ions. rsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the chemical structure and confirms the position of deuterium atoms. rsc.orgscispace.com | ¹H NMR spectra will show a decrease in signal intensity at the positions where hydrogen has been replaced by deuterium. ¹³C NMR can also provide information about the deuterated sites. nih.gov |

| Infrared (IR) Spectroscopy | Identifies functional groups and can show the presence of C-D bonds. scispace.comactascientific.com | The IR spectrum of the deuterated compound will show characteristic C-D stretching vibrations at lower frequencies compared to C-H stretching vibrations. |

| Differential Scanning Calorimetry (DSC) | Determines the melting point and assesses thermal properties. actascientific.comseejph.com | The melting point of Venlafaxine hydrochloride is around 215-217°C. seejph.com The DSC thermogram should show a single sharp peak corresponding to the melting point, indicating the purity of the crystalline form. seejph.com |

The isotopic purity is a critical parameter, and it is typically expressed as the percentage of the desired deuterated isotopologue relative to all other isotopic variants. rsc.org This is often determined using mass spectrometry by analyzing the relative intensities of the isotopic peaks. rsc.org

Spectroscopic Validation of Deuterium Incorporation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR) spectroscopy is a powerful tool for verifying deuterium incorporation. In a standard ¹H NMR spectrum of unlabeled venlafaxine, specific signals correspond to each hydrogen atom in the molecule. hmdb.cadrugbank.com When deuterium is substituted for hydrogen, the corresponding signal in the ¹H NMR spectrum disappears or is significantly reduced in intensity. This is because deuterium has a different nuclear spin and is not detected in a standard proton NMR experiment. For Venlafaxine-d10, the absence of signals from the ten specific positions confirms successful deuteration.

Mass Spectrometry (MS):

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing a direct way to determine the molecular weight of a compound. The molecular weight of Venlafaxine is approximately 277.4 g/mol . nih.gov Since each deuterium atom is about twice as heavy as a hydrogen atom, the molecular weight of Venlafaxine-d10 is expected to be approximately 10 mass units higher than that of its unlabeled counterpart.

High-resolution mass spectrometry (HR-MS) is particularly useful for confirming the exact mass of the deuterated compound and, consequently, its elemental composition with high accuracy. rsc.org Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to fragment the molecule, and the resulting fragmentation pattern can further confirm the location of the deuterium labels. koreamed.orgnih.govnih.govresearchgate.net For Venlafaxine, common fragmentation pathways have been identified, and the mass shifts in the fragment ions of Venlafaxine-d10 provide additional evidence for the site-specific incorporation of deuterium. koreamed.org

A comparison of the mass spectral data for Venlafaxine and Venlafaxine-d10 is presented below:

| Compound | Molecular Formula | Expected Molecular Weight (Da) | Key Mass Spectral Peaks (m/z) |

| Venlafaxine | C₁₇H₂₇NO₂ | 277.20 | 278.2 [M+H]⁺, 260.3 [M+H-H₂O]⁺ |

| Venlafaxine-d10 | C₁₇H₁₇D₁₀NO₂ | ~287.26 | ~288.2 [M+H]⁺, ~270.3 [M+H-HDO]⁺ or [M+H-D₂O]⁺ |

Data is illustrative and based on typical fragmentation patterns. Actual values may vary slightly based on instrumentation and experimental conditions.

Chromatographic Assessment of Chemical Purity

Ensuring the chemical purity of Venlafaxine-d10 (hydrochloride) is critical for its use as an internal standard and in other research applications. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. nih.govnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC):

HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). nih.gov For Venlafaxine-d10, a reversed-phase HPLC (RP-HPLC) method is commonly employed, typically using a C18 column. nih.govnih.gov

The purity of a sample is determined by injecting it into the HPLC system and monitoring the output with a detector, usually a UV detector set at a wavelength where venlafaxine absorbs strongly, such as 225 nm or 226 nm. nih.govnih.gov A pure sample will ideally show a single, sharp peak at a specific retention time. The presence of other peaks indicates impurities. The area of the main peak relative to the total area of all peaks is used to calculate the percentage purity of the compound.

Validation of the HPLC method according to guidelines from the International Council for Harmonisation (ICH) ensures its accuracy, precision, linearity, and robustness for quantifying the purity of Venlafaxine-d10. nih.gov The limit of detection (LOD) and limit of quantitation (LOQ) are also determined to establish the sensitivity of the method. nih.govresearchgate.net

A typical setup for the chromatographic assessment of Venlafaxine-d10 (hydrochloride) is summarized below:

| Parameter | Typical Conditions |

| Chromatographic Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase (Column) | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol, acetonitrile) |

| Detection | UV at ~225-227 nm |

| Purity Specification | Typically ≥98% |

These conditions are illustrative and can be optimized for specific analytical requirements.

Advanced Analytical Applications of Venlafaxine D10 Hydrochloride

Venlafaxine-d10 (hydrochloride) as an Internal Standard in Quantitative Bioanalysis

In the field of quantitative bioanalysis, which involves measuring the concentration of drugs and their metabolites in biological fluids, an internal standard (IS) is crucial for achieving reliable results. Venlafaxine-d10 (hydrochloride) serves as an exemplary stable isotope-labeled internal standard (SIL-IS) for the quantification of Venlafaxine (B1195380). It compensates for variations in sample preparation and instrumental analysis, most notably through the principle of isotope dilution mass spectrometry.

Isotope Dilution Mass Spectrometry (IDMS) is a primary method of measurement recognized for its high accuracy and precision. researchgate.net The fundamental principle involves adding a known amount of an isotopically enriched standard, or "spike," to a sample containing the analyte of interest. epa.govosti.gov In this case, a precisely measured quantity of Venlafaxine-d10 (the spike) is added to a biological sample (e.g., plasma or urine) containing an unknown quantity of Venlafaxine (the analyte).

After the addition, the sample and spike are thoroughly mixed to ensure they are in equilibrium. epa.gov The sample then undergoes extraction and preparation for analysis by a mass spectrometer. The instrument measures the ratio of the naturally occurring analyte to the isotopically labeled standard. osti.gov Because the spike and the analyte are chemically identical, they behave the same way during extraction, derivatization, and ionization. scispace.com Any loss of the analyte during sample processing will be accompanied by a proportional loss of the spike. epa.gov This ensures that the ratio of their abundances remains constant.

The concentration of the analyte in the original sample can then be calculated directly from the measured isotope ratio, the known amount of the spike added, and the mass of the sample. epa.gov This method is largely insensitive to sample loss after the spiking stage and does not depend on achieving 100% recovery, which is a major advantage over other quantification techniques. epa.govnist.gov

When analyzing complex biological samples with liquid chromatography-mass spectrometry (LC-MS), "matrix effects" are a significant challenge. longdom.org These effects occur when co-eluting molecules from the sample matrix (like lipids, salts, or proteins) interfere with the ionization of the target analyte in the mass spectrometer's ion source. longdom.org This interference can either decrease the analyte's signal (ion suppression) or, less commonly, increase it (ion enhancement). longdom.org

Ion suppression is a notorious problem that can compromise the accuracy and reproducibility of quantitative methods. scispace.comnih.gov The use of a stable isotope-labeled internal standard like Venlafaxine-d10 is the most effective strategy to mitigate these matrix effects. scispace.com Since Venlafaxine-d10 is chemically identical to Venlafaxine, it has the same chromatographic retention time and is affected by ion suppression or enhancement in the exact same way as the analyte. scispace.com

When the mass spectrometer measures the signals, both the analyte and the internal standard will be suppressed or enhanced to the same degree. However, the ratio of their signals remains unaffected by this phenomenon. By using this stable ratio for quantification, the variability and inaccuracy caused by matrix effects are effectively canceled out, leading to highly robust and reliable analytical data. scispace.com

The selection of an appropriate deuterated internal standard is critical for the development of a robust bioanalytical method. Several key criteria must be considered:

Isotopic Stability: The deuterium (B1214612) labels must be placed in positions on the molecule where they are not susceptible to exchange with hydrogen atoms from the solvent or matrix. Labeling on aromatic rings or stable carbon backbones is preferred over labeling on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups.

Mass Differentiation: The mass difference between the labeled standard and the analyte must be sufficient to prevent spectral overlap or "crosstalk" between their respective mass signals in the spectrometer. cerilliant.com A mass difference of at least 3 or 4 atomic mass units is generally recommended. Venlafaxine-d10, with a mass increase of ten units, easily meets this criterion.

Chromatographic Co-elution: Ideally, the internal standard should elute at the exact same time as the analyte. cerilliant.com While deuterium substitution typically has a minimal effect on retention time, a significant "isotope effect" can sometimes cause slight separation, which may be problematic if it occurs in a region of rapidly changing ion suppression. myadlm.org

Isotopic Purity: The internal standard should be of high isotopic purity, with minimal presence of the unlabeled analyte (M+0). cerilliant.com The presence of unlabeled analyte in the internal standard can interfere with the quantification of the analyte at very low concentrations.

Chemical Purity: The standard must be free from other impurities that could co-elute and interfere with the measurement of the analyte or the internal standard itself. cerilliant.com

While deuterated standards are the most common and cost-effective choice, standards labeled with ¹³C or ¹⁵N are also used and are not susceptible to back-exchange or the chromatographic isotope effects that can sometimes affect deuterated compounds.

Chromatographic and Mass Spectrometric Techniques for Venlafaxine and its Deuterated Analogs

The quantification of venlafaxine and its metabolites in biological matrices is predominantly achieved through the coupling of chromatographic separation with mass spectrometric detection. Venlafaxine-d10 (hydrochloride) plays a vital role as an internal standard in these methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS is the gold standard for the determination of venlafaxine and its metabolites in biological fluids due to its high sensitivity, selectivity, and speed. nih.gov This technique allows for the simultaneous quantification of the parent drug and its active metabolite, O-desmethylvenlafaxine (ODV). nih.govnih.gov

Electrospray ionization (ESI) is the most commonly employed ionization technique for the analysis of venlafaxine and its analogs. nih.gov Operating in the positive ion mode, ESI facilitates the formation of protonated molecules, [M+H]+, which are then subjected to mass analysis. nih.govmdpi.com This ionization method is well-suited for the polar nature of venlafaxine and its metabolites. The optimization of ESI source parameters, such as spray voltage, capillary temperature, and gas flow rates, is critical for achieving maximum signal intensity and stability. mdpi.comcuny.edu

For quantitative analysis, tandem mass spectrometers are typically operated in the multiple reaction monitoring (MRM) mode. nih.govresearchgate.net This highly selective and sensitive technique involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard. The precursor ion is typically the protonated molecule, [M+H]+, which is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole.

The table below summarizes some of the commonly used MRM transitions for venlafaxine, its major metabolite O-desmethylvenlafaxine (ODV), and their deuterated internal standards.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |

| Venlafaxine (VEN) | 278.3 | 121.08 | nih.gov |

| Venlafaxine (VEN) | 278.27 | 121.11 | nih.gov |

| Venlafaxine (VEN) | 278.31 | 121.13 | nih.gov |

| Venlafaxine (VEN) | 278.2 | 58.1 | nih.gov |

| O-desmethylvenlafaxine (ODV) | 264.2 | 107.1 | nih.gov |

| O-desmethylvenlafaxine (ODV) | 264.28 | 107.10 | nih.gov |

| O-desmethylvenlafaxine (ODV) | 264.31 | 107.14 | nih.gov |

| O-desmethylvenlafaxine (ODV) | 264.0 | 58.1 | nih.gov |

| Venlafaxine-d6 | 284.4 | 121.0 | nih.gov |

| Venlafaxine-d6 | 284.2 | 64.1 | nih.gov |

| O-desmethylvenlafaxine-d6 | 270.0 | 64.1 | nih.gov |

Note: The specific transitions for Venlafaxine-d10 would be adjusted based on its mass, but the fragmentation pattern is expected to be analogous to the d6 variant.

Effective chromatographic separation is crucial for resolving the analytes from endogenous matrix components and potential interferences. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common separation technique. nih.govorientjchem.org

Column Chemistry: A variety of C18 and C8 columns are utilized for the separation of venlafaxine and its metabolites. nih.govorientjchem.orgnih.govresearchgate.net The choice of column depends on the specific requirements of the assay, such as the desired retention and selectivity. Chiral columns, such as those based on vancomycin, are employed for the stereoselective analysis of venlafaxine and ODV enantiomers. nih.gov

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. nih.gov Common organic modifiers include acetonitrile (B52724) and methanol (B129727). orientjchem.orgnih.gov The aqueous component is often a buffer, such as phosphate (B84403) buffer or ammonium (B1175870) acetate, with the pH adjusted to control the ionization state of the analytes and improve peak shape. nih.govnih.govresearchgate.net Gradient or isocratic elution can be used to achieve the desired separation within an appropriate run time. nih.govnih.govmdpi.com

Flow Rate and Retention Times: Flow rates are optimized to balance analysis time with separation efficiency, typically ranging from 0.3 mL/min to 1.5 mL/min. nih.govresearchgate.netresearchgate.net Retention times are a function of the column, mobile phase, and flow rate, and are optimized to ensure baseline separation of all compounds of interest. nih.govnih.gov

The following table provides examples of chromatographic conditions from various studies.

| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (VEN) (min) | Reference(s) |

| Hypurity cyano (50 mm x 4.6 mm, 5 µm) | Acetonitrile and 0.43% formic acid | Not specified | 1.93 | nih.gov |

| Phenomenex Gemini C-18 (250 × 4.6 mm, 5 µm) | Methanol: 0.05 M potassium dihydrogen orthophosphate (70:30, v/v; pH 6.2) | 1.0 | 3.7 | nih.gov |

| ACQUITY UPLC® BEH Shield RP18 (100 mm×2.1 mm, 1.7 µm) | Water (containing 2 mM ammonium acetate): acetonitrile (20:80, v/v) | 0.3 | <1.5 | nih.gov |

| Kromasil C18 (250 × 4.6 mm, 5 µm) | 0.01 M phosphate buffer (pH 4.5): methanol (40: 60) | 1.0 | 4.49 | nih.govepa.gov |

| CHRIOBIOTIC V (250 mm x 4.6 mm, 5 µm) | 30 mmol/l ammonium acetate-methanol (15:85, pH 6.0) | 1.0 | Not specified | nih.gov |

| Betasil C18 | Isocratic conditions | Not specified | <3.0 | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

While less common than LC-MS/MS for venlafaxine analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed. Due to the low volatility of venlafaxine, derivatization is often necessary to convert it into a more volatile compound suitable for GC analysis. However, some methods have been developed for the analysis of non-derivatized venlafaxine. hmdb.ca

In GC-MS methods, the sample is first extracted from the matrix, often using solid-phase extraction. nih.gov The extract is then injected into the gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer for detection. While GC-MS can provide good sensitivity and selectivity, the need for derivatization can add complexity to the sample preparation process. nih.gov

High-Performance Liquid Chromatography (HPLC) with Complementary Detection (e.g., UV, Coulometric)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of venlafaxine in bulk drugs and pharmaceutical formulations. nih.gov When coupled with various detectors, HPLC methods provide robust, sensitive, and specific quantification.

UV detection is the most common method coupled with HPLC for venlafaxine analysis. Several validated reverse-phase HPLC (RP-HPLC) methods have been developed. scielo.brnih.gov These methods are validated according to International Council for Harmonisation (ICH) guidelines for parameters such as linearity, accuracy, precision, and robustness. nih.govusp.br For instance, one method utilized a C18 column with a mobile phase of acetonitrile, methanol, and potassium dihydrogen phosphate buffer, achieving a retention time of 2.745 minutes at a detection wavelength of 227 nm. scielo.brusp.brscielo.br Another established method uses a mobile phase of methanol and 0.05 M potassium dihydrogen orthophosphate (pH 6.2) with UV detection at 226 nm, where the retention time for venlafaxine was 3.7 minutes. nih.gov The linearity of these methods is consistently high, with correlation coefficients often exceeding 0.998. scielo.brnih.govusp.brimpactfactor.org

Coulometric detection offers an alternative with enhanced selectivity compared to UV detection. sysrevpharm.org While venlafaxine itself has a lower response to electrochemical oxidation than its active metabolite, O-desmethylvenlafaxine, setting a higher voltage allows for their simultaneous measurement. sysrevpharm.org This selectivity is advantageous when analyzing complex biological matrices.

Table 1: Summary of Validated HPLC-UV Methods for Venlafaxine Analysis

| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range | LOD / LOQ | Reference |

|---|---|---|---|---|---|---|

| ODS (250 × 4.6 mm, 5 µm) | Acetonitrile:Methanol:KH2PO4 buffer (30:30:40, pH 6.1) | 1.5 | 227 | Not Specified | 35 ng/mL / 105 ng/mL | scielo.brusp.brscielo.br |

| Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm) | Methanol:0.05 M KH2PO4 (70:30, pH 6.2) | 1.0 | 226 | 0.3-9 µg/mL | 100 ng/mL / 300 ng/mL | nih.gov |

| Kromasil C18 (250 × 4.6 mm, 5 µm) | 0.01 M Phosphate buffer:Methanol (40:60, pH 4.5) | 1.0 | 225 | 42-78 µg/mL | 0.075 µg/mL / 0.15 µg/mL | nih.gov |

| Kromasil KR100-5C18 (250 x 4.6 mm, 5 µm) | 0.3% Diethylamine buffer (pH 3.0) and ACN/Methanol (90:10 v/v) | Not Specified | 225 | Not Specified | Not Specified | nih.gov |

Electrochemical and Spectrophotometric Techniques for Related Compounds

Beyond chromatography, electrochemical and spectrophotometric methods serve as valuable tools for the analysis of venlafaxine and its related compounds. researchgate.net These techniques are often characterized by their speed, simplicity, and affordability. mdpi.comdntb.gov.ua

Electrochemical methods, such as voltammetry, have been successfully applied to determine venlafaxine in pharmaceutical products. pharmgkb.orgasianpubs.org Techniques like anodic stripping square wave voltammetry and differential pulse stripping voltammetry using various electrodes (e.g., hanging mercury drop electrode) have demonstrated high sensitivity, with one method reporting a limit of detection of 0.124 mg/L. pharmgkb.orgasianpubs.org These electroanalytical procedures are advantageous due to their rapidity and cost-effectiveness. mdpi.comdntb.gov.ua

UV-Spectrophotometry provides a simple and convenient approach for the estimation of venlafaxine hydrochloride. asianpubs.org The methods are based on Beer's law, with venlafaxine exhibiting maximum absorbance at specific wavelengths depending on the solvent system used. asianpubs.orgtsijournals.com For example, in a mixture of acetonitrile and water, the maximum absorbance is at 226 nm, with a linear concentration range of 2-20 µg/mL. asianpubs.org Another method using 0.1 N HCl as a solvent found the absorption maximum at 274 nm over a concentration range of 10-250 μg/ml. impactfactor.org These methods are successfully used for routine quality control analysis. impactfactor.orgtsijournals.com

Table 2: Summary of Spectrophotometric and Electrochemical Methods

| Technique | Key Parameters | Linearity Range | Reference |

|---|---|---|---|

| UV-Spectrophotometry | Solvent: Acetonitrile:Water (20:80), λmax: 226 nm | 2-20 µg/mL | asianpubs.org |

| UV-Spectrophotometry | Solvent: 0.1 N HCl, λmax: 274 nm | 10-250 µg/mL | impactfactor.org |

| UV-Spectrophotometry | Solvent: Phosphate buffer (pH 6.8), λmax: 222 nm | 2-26 µg/mL | tsijournals.com |

| Anodic Stripping Square Wave Voltammetry | Hanging Mercury Drop Electrode (HMDE), Boric acid buffer (pH 8.7) | LOD: 0.124 mg/L | pharmgkb.org |

Application in Impurity Profiling and Pharmaceutical Quality Control

The presence of impurities in an active pharmaceutical ingredient (API) can significantly impact its quality and safety. tandfonline.com Therefore, impurity profiling is a critical aspect of pharmaceutical quality control. The use of deuterated standards like Venlafaxine-d10 (hydrochloride) is instrumental in the accurate identification and quantification of these impurities.

Identification and Quantification of Process-Related Impurities

During the synthesis of venlafaxine hydrochloride, several process-related impurities can be formed. tandfonline.com Regulatory guidelines mandate the identification and characterization of any impurity present at a level greater than 0.10%. tandfonline.com HPLC and LC-MS are the primary techniques used for detecting, identifying, and quantifying these impurities. tandfonline.com

Research has identified and characterized several potential process-related impurities of venlafaxine. tandfonline.com In one study, six such impurities were detected by HPLC, and their structures were elucidated using mass spectrometry and NMR. tandfonline.com Another study developed a gradient RP-HPLC method to simultaneously separate venlafaxine from four process-related impurities and one degradation product. nih.gov The use of a deuterated internal standard like Venlafaxine-d10 is crucial in these analyses, especially when using mass spectrometry, as it corrects for variations in sample preparation and instrument response, ensuring accurate quantification of each impurity.

Table 3: Identified Process-Related Impurities of Venlafaxine

| Impurity Name | Alternative Name / Type | Reference |

|---|---|---|

| (2RS)-2-(cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethyl ethanamine | Process Impurity | tandfonline.com |

| (2RS)-2-cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethyl ethanamine | Process Impurity | tandfonline.com |

| 1-[(1RS)-1-(4-methoxyphenyl)-2-(methylamino)ethyl] cyclohexanol | Venlafaxine EP Impurity D / N-Desmethyl Venlafaxine | tandfonline.comsynzeal.com |

| (5RS)-5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane | Process Impurity | tandfonline.com |

| (RS)-5-(4-methoxyphenyl)-3-aza-1-oxaspiro tsijournals.comtsijournals.comundecane | Process Impurity | tandfonline.com |

| 2-(4-methoxyphenyl)-N,N-dimethylethanamine | Process Impurity | tandfonline.com |

Monitoring Degradation Products Using Deuterated Standards

Venlafaxine is susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis. nih.govnih.gov Forced degradation studies are essential to identify potential degradation products that could appear during the shelf life of the drug product and to establish the stability-indicating capability of analytical methods. nih.govscispace.com

For example, venlafaxine is particularly liable to degradation under acidic conditions. nih.govscispace.com The primary degradation products often involve demethylation or dehydration. nih.govmdpi.com N-desmethylvenlafaxine is a known degradation product resulting from N-demethylation. mdpi.com Electrochemical degradation studies have also identified several transformation products. mdpi.com

In these stability studies, a deuterated internal standard such as Venlafaxine-d10 (hydrochloride) is indispensable for accurate quantification, especially in LC-MS/MS methods. nih.gov Since the deuterated standard has nearly identical chemical properties and chromatographic behavior to the parent drug, it effectively compensates for any loss of analyte during sample extraction and for fluctuations in mass spectrometer ionization efficiency. This ensures that the concentrations of both the parent drug and its degradation products are measured with high accuracy and precision, which is critical for assessing the stability of the pharmaceutical product. nih.gov

Ensuring Compliance with Pharmaceutical Regulatory Standards

The development and validation of analytical methods for pharmaceuticals are strictly governed by regulatory bodies to ensure product quality and safety. The International Council for Harmonisation (ICH) provides guidelines that are widely adopted. tandfonline.com All the analytical methods discussed—HPLC, impurity profiling, and stability studies—must be validated according to these guidelines. nih.govijiset.com

Validation involves demonstrating that the analytical procedure is suitable for its intended purpose, covering parameters like accuracy, precision, specificity, linearity, range, and robustness. nih.govnih.gov The use of Certified Reference Materials (CRMs) and qualified pharmaceutical secondary standards is integral to this process, providing traceability and ensuring the reliability of the results. sigmaaldrich.com By employing robust, validated analytical methods and appropriate standards like Venlafaxine-d10 (hydrochloride), pharmaceutical manufacturers can ensure that their products meet the stringent quality criteria set by regulatory authorities such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). sigmaaldrich.comsynthinkchemicals.com This comprehensive analytical framework is essential for the release of safe and effective drug products to the market. sigmaaldrich.com

Mechanistic and Metabolic Research Insights from Deuterium Labeling

Investigation of Metabolic Pathways and Transformations Using Venlafaxine-d10

Deuterated analogs of venlafaxine (B1195380), such as Venlafaxine-d10, serve as indispensable tools for elucidating the complex biotransformation pathways of the parent drug. By tracing the metabolic fate of the labeled compound, researchers can gain precise insights into how and where the molecule is chemically altered in biological systems.

The metabolism of venlafaxine in humans is extensive, with O-demethylation and N-demethylation representing the two primary biotransformation pathways. juniperpublishers.com The O-demethylation pathway, which produces the major active metabolite O-desmethylvenlafaxine (ODV), is predominantly catalyzed by the polymorphic enzyme CYP2D6. drugbank.comnih.govnih.govnih.gov The N-demethylation pathway, leading to the less active metabolite N-desmethylvenlafaxine (NDV), is mediated by multiple enzymes, including CYP3A4 and CYP2C19. drugbank.comnih.govpharmgkb.org

Venlafaxine-d10 and similar deuterated analogs are crucial for tracing the metabolic journey of the drug through various biological systems. In in vitro settings, such as human liver microsomes, deuterated venlafaxine can be used to study the formation rates of different metabolites without interference from other compounds. nih.govnih.gov These systems allow for a controlled environment to pinpoint which enzymes are responsible for specific metabolic transformations.

In in vivo studies, administering a deuterated version of the drug allows for clear differentiation between the administered compound and any pre-existing or co-administered non-labeled drug. This is particularly useful in drug-drug interaction studies and in understanding the complete metabolic profile. Following administration, approximately 87% of a venlafaxine dose is recovered in the urine, comprising unchanged venlafaxine (about 5%), unconjugated ODV (29%), conjugated ODV (26%), and other minor inactive metabolites (27%). drugbank.comnih.gov Using a deuterated tracer like Venlafaxine-d10 allows for precise quantification of these metabolites and helps map the distribution of the drug and its byproducts in various tissues and fluids, providing a comprehensive picture of its absorption, distribution, metabolism, and excretion (ADME) profile.

Analysis of the Deuterium (B1214612) Kinetic Isotope Effect (DKIE) on Venlafaxine Metabolism

The primary reason for using deuterated compounds in metabolic research is to leverage the deuterium kinetic isotope effect (DKIE). The DKIE manifests as a slowing of reaction rates when a C-H bond cleavage in the rate-determining step is replaced by a C-D bond cleavage. portico.org This effect provides significant insights into enzymatic mechanisms and the factors controlling a drug's metabolic stability.

The metabolism of venlafaxine is highly dependent on the activity of CYP enzymes, particularly the genetically polymorphic CYP2D6. nih.govpharmgkb.org Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype, which affects the plasma concentration ratio of venlafaxine to its active metabolite, ODV. psychopharmacologyinstitute.com

Deuterium substitution at the sites of metabolic attack directly influences the activity of these enzymes. For a reaction to proceed, the enzyme must break a C-H bond. Replacing hydrogen with deuterium makes this bond harder to break, thereby slowing down the enzymatic reaction. This is known as a primary kinetic isotope effect and is observed when the KH/KD ratio (the ratio of the rate constants for the hydrogen- and deuterium-containing substrates) is greater than 2. portico.org For venlafaxine, deuteration at the O-methyl and N-methyl groups would be expected to reduce the rate of metabolism by CYP2D6, CYP3A4, and CYP2C19. juniperpublishers.comdrugbank.com The magnitude of the DKIE can vary depending on the specific enzyme and the reaction mechanism, but it generally leads to a reduced rate of metabolite formation. nih.govnih.gov A phase I clinical trial of the deuterated venlafaxine analog SD-254 demonstrated this effect, showing that its administration resulted in reduced plasma levels of the metabolite ODV compared to the administration of non-deuterated venlafaxine. portico.org

A direct consequence of the DKIE is a reduction in the rate of metabolic clearance, which in turn can lead to a longer plasma half-life for the drug. juniperpublishers.com Venlafaxine itself has a relatively short half-life of about 5 hours, while its active metabolite ODV has a longer half-life of approximately 11 hours. drugbank.compsychdb.com This necessitates frequent dosing, which can affect patient compliance. portico.org

By slowing down the metabolism, deuteration offers a strategy to improve a drug's pharmacokinetic profile. The reduced clearance means the drug remains in the system for a longer period, potentially allowing for less frequent dosing and more stable plasma concentrations. Phase I trial results for the deuterated venlafaxine analog SD-254 showed that its plasma levels were significantly higher than those of non-deuterated venlafaxine, which is consistent with a reduced rate of clearance and an extended half-life. portico.org This demonstrates the potential of using deuteration to enhance the pharmacokinetic properties of a drug.

Table 1: Comparison of Pharmacokinetic Parameters

| Parameter | Venlafaxine (Non-deuterated) | Deuterated Venlafaxine (e.g., SD-254) | Reference |

|---|---|---|---|

| Major Metabolizing Enzymes | CYP2D6, CYP3A4, CYP2C19 | CYP2D6, CYP2C19 (as substrate) | juniperpublishers.comdrugbank.com |

| Elimination Half-life (Parent Drug) | ~5 hours | Increased / Prolonged | portico.orgjuniperpublishers.comdrugbank.com |

| Plasma Clearance | 1.3 ± 0.6 L/h/kg | Reduced | juniperpublishers.comdrugbank.com |

| Plasma Levels of Active Metabolite (ODV) | Standard | Reduced | portico.org |

Use of Deuterated Analogs as Pharmacokinetic Probes

Beyond their potential as therapeutic agents with improved properties, deuterated compounds like Venlafaxine-d10 are valuable as pharmacokinetic probes. They are frequently used as internal standards in bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of the parent drug and its metabolites in biological samples. nih.gov Their utility as internal standards stems from the fact that they have nearly identical chemical properties to the non-labeled analyte but a different mass, allowing for clear separation and accurate measurement.

Furthermore, deuterated analogs can be used in drug-drug interaction studies to probe the activity of specific metabolic pathways. For example, by co-administering a deuterated drug with a potential inhibitor of a specific CYP enzyme, researchers can precisely measure the impact on the drug's metabolism by tracking the changes in the levels of the deuterated parent drug and its metabolites. nih.gov This provides a clean and accurate method to assess the potential for clinically significant drug interactions, a critical step in drug development and for ensuring patient safety. nih.gov

: A Focus on Venlafaxine-d10 (hydrochloride)

The use of stable isotope-labeled compounds has become an indispensable tool in modern metabolic research, offering unparalleled precision and insight into the complex biotransformation of xenobiotics. Among these, Venlafaxine-d10 (hydrochloride), a deuterated analog of the widely prescribed antidepressant venlafaxine, serves as a critical asset in elucidating the intricate metabolic fate of its parent compound. This article explores the specific applications of Venlafaxine-d10 (hydrochloride) in mechanistic and metabolic research, focusing on its role in distinguishing endogenous from exogenous metabolites and in the quantitative assessment of metabolic processes.

1 Differentiating Endogenous Metabolites from Exogenous Sources in Complex Biological Samples

In the realm of metabolomics and drug metabolism studies, a significant challenge lies in the unambiguous identification and quantification of a specific compound and its metabolites against a complex background of endogenous molecules. pharmgkb.org Biological matrices such as plasma, urine, and tissue homogenates contain a vast array of structurally similar compounds that can interfere with analytical measurements. The use of stable isotope-labeled internal standards, such as Venlafaxine-d10 (hydrochloride), provides a robust solution to this analytical challenge.

Venlafaxine is a synthetic compound and is not produced by the body. Therefore, any venlafaxine or its primary metabolites, such as O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV), detected in a biological sample are unequivocally from an exogenous source, i.e., administration of the drug. nih.govnih.gov The primary utility of Venlafaxine-d10 in this context is not to distinguish it from an identical endogenous compound (as none exists), but to serve as a superior internal standard for the accurate quantification of exogenously administered venlafaxine and its metabolites.

When Venlafaxine-d10 is added to a biological sample, it behaves almost identically to the non-labeled (or "native") venlafaxine during sample extraction, chromatographic separation, and ionization in the mass spectrometer. However, due to the mass difference imparted by the ten deuterium atoms, it is easily distinguished from the native compound by the mass spectrometer. This co-elution and similar behavior correct for any sample loss during preparation or fluctuations in instrument response, a common issue known as the "matrix effect." nih.gov By comparing the known concentration of the added Venlafaxine-d10 to the signal of the native venlafaxine, researchers can achieve highly accurate and precise quantification of the drug and its metabolites. nih.govpharmacokinetica.runih.gov

For instance, in a study analyzing venlafaxine and its metabolites in plasma, the use of a deuterated internal standard ensures that the calculated concentrations are a true reflection of the drug's presence and are not skewed by the complex plasma matrix. This is crucial in therapeutic drug monitoring (TDM) and pharmacokinetic studies, where accurate concentration data are paramount.

2 Quantitative Assessment of Metabolic Fluxes and Enzyme Kinetics in Metabolic Research

The strategic incorporation of deuterium atoms in Venlafaxine-d10 (hydrochloride) makes it an invaluable tool for the quantitative assessment of metabolic fluxes and the determination of enzyme kinetics. Metabolic flux analysis aims to measure the rate of turnover of metabolites within a metabolic network, providing a dynamic view of cellular metabolism. creative-proteomics.comsciex.commedchemexpress.comresearchgate.netnih.gov

Venlafaxine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. The major metabolic pathway is O-demethylation to form the active metabolite O-desmethylvenlafaxine (ODV), a reaction primarily catalyzed by the polymorphic enzyme CYP2D6. nih.govnih.gov A minor pathway involves N-demethylation to N-desmethylvenlafaxine (NDV), which is catalyzed by CYP3A4 and CYP2C19. nih.gov

The use of Venlafaxine-d10 as an internal standard is fundamental to accurately quantifying the concentrations of both the parent drug and its metabolites (ODV and NDV) over time in in vitro or in vivo systems. nih.gov This accurate quantification is the cornerstone of determining key enzyme kinetic parameters such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max). These parameters describe the affinity of an enzyme for its substrate and the maximum rate at which the enzyme can catalyze the reaction, respectively.

For example, to determine the kinetics of CYP2D6-mediated O-demethylation of venlafaxine, researchers would incubate human liver microsomes with varying concentrations of native venlafaxine. A fixed amount of Venlafaxine-d10 would be added to each sample prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The highly accurate measurement of the formation of ODV relative to the initial venlafaxine concentration, made possible by the deuterated internal standard, allows for the precise calculation of K_m and V_max.

| Enzyme | Metabolite Formed | Kinetic Parameter | Reported Value |

| CYP2D6 | O-desmethylvenlafaxine (ODV) | K_m (Michaelis-Menten constant) | ~41-50 µM |

| V_max (Maximum reaction velocity) | Varies by study | ||

| CYP3A4 | N-desmethylvenlafaxine (NDV) | K_m (Michaelis-Menten constant) | High µM range |

| V_max (Maximum reaction velocity) | Varies by study | ||

| CYP2C19 | N-desmethylvenlafaxine (NDV) | K_m (Michaelis-Menten constant) | High µM range |

| V_max (Maximum reaction velocity) | Varies by study |

This table presents a summary of enzyme kinetic parameters for the major metabolic pathways of venlafaxine. The use of a deuterated internal standard like Venlafaxine-d10 is critical for the accurate quantification required to determine these values.

Furthermore, by administering a known dose of native venlafaxine and analyzing the ratio of the parent drug to its metabolites at different time points, researchers can determine the metabolic ratio (e.g., ODV/venlafaxine ratio). This ratio can serve as a phenotypic marker for the activity of specific enzymes like CYP2D6. nih.govnih.gov Individuals with different genetic variants of CYP2D6 will exhibit different metabolic ratios, and the use of Venlafaxine-d10 ensures that these ratios are measured with high fidelity, leading to a more accurate understanding of inter-individual variability in drug metabolism.

Theoretical Frameworks and Computational Approaches for Deuterium Labeling

Quantum Mechanical and Computational Modeling of Kinetic Isotope Effects

Quantum mechanical models are fundamental to understanding how isotopic substitution alters the chemical reactivity of a molecule. The primary kinetic isotope effect arises because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break.

Computational models can predict the quantitative impact of deuteration on the rates of metabolic reactions. Venlafaxine (B1195380) is primarily metabolized in the liver through O-demethylation to its active metabolite, O-desmethylvenlafaxine (ODV), a reaction catalyzed mainly by the CYP2D6 enzyme. liverpool.ac.uk A secondary pathway involves N-demethylation to N-desmethylvenlafaxine, mediated by CYP3A4. liverpool.ac.uk

Quantum mechanical calculations can model the transition state of the C-H bond cleavage during these demethylation reactions. By substituting hydrogen with deuterium (B1214612) in the model (e.g., on the O-methyl or N-methyl groups), the activation energy for the transition state can be recalculated. A higher calculated activation energy for the C-D bond cleavage directly translates to a predicted slower reaction rate. These predictions are crucial for justifying the synthetic effort required to produce a deuterated drug candidate.

Table 1: Predicted Impact of Selective Deuteration on Venlafaxine Metabolic Pathways

| Deuteration Site | Target Metabolic Pathway | Key Enzyme | Predicted Effect on Reaction Rate | Rationale |

| O-methyl group (-OCD₃) | O-demethylation | CYP2D6 | Significant decrease | This is the primary metabolic pathway; strengthening the C-D bonds at this site is expected to have the largest impact on slowing metabolism. liverpool.ac.ukresearchgate.net |

| N-methyl groups (-N(CD₃)₂) | N-demethylation | CYP3A4 | Moderate decrease | This is a secondary metabolic pathway; deuteration here will slow this specific route but have a lesser effect on the overall clearance of the parent drug compared to O-methyl deuteration. researchgate.net |

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to visualize and analyze how a drug molecule (substrate) fits into the active site of a metabolizing enzyme. For venlafaxine, researchers can model its interaction with the CYP2D6 enzyme.

The simulation process involves:

Docking: A computational model of venlafaxine is placed into a 3D structural model of the CYP2D6 active site to determine the most likely binding orientation. The model predicts which hydrogen atoms on the drug are positioned closest to the enzyme's catalytic center and are therefore most susceptible to abstraction.

Molecular Dynamics: MD simulations can then model the dynamic movements of the enzyme-substrate complex over time. These simulations can help refine the understanding of the binding mode and the stability of the interaction.

Chemoinformatic Tools for Deuterated Compound Design

Chemoinformatics applies computational methods to solve chemical problems, and in the context of deuterated drugs, it aids in identifying optimal candidates and deuteration sites.

SAR studies investigate how changes in a molecule's structure affect its biological activity. Deuterium substitution is considered a highly conservative modification, as the size and steric profile of the atom remain virtually unchanged. The primary goal is typically not to alter the drug's intrinsic pharmacological activity (how it binds to its target receptors) but to modify its pharmacokinetics.

Table 2: Key Compounds in Venlafaxine SAR

| Compound | Structural Feature | Primary Role |

| Venlafaxine | Parent Drug | Serotonin-Norepinephrine Reuptake Inhibitor |

| O-desmethylvenlafaxine (ODV) | Active Metabolite | Serotonin-Norepinephrine Reuptake Inhibitor (equally active as parent) liverpool.ac.uk |

| Venlafaxine-d10 (hydrochloride) | Deuterated Analogue | Parent drug with potentially slowed metabolism |

The selection of which hydrogen atoms to replace with deuterium is a critical decision guided by metabolic data and computational predictions. The goal is to protect the molecule's "metabolic soft spots" without altering its fundamental pharmacology.

For venlafaxine, the known metabolic pathways dictate the optimization strategy:

Primary Site (O-methyl group): As O-demethylation is the dominant metabolic route, the three hydrogens on the methoxy (B1213986) group are the highest priority for deuteration. researchgate.net This modification is expected to most effectively slow down the drug's clearance and increase its half-life.

Secondary Sites (N-methyl groups): The six hydrogens on the two N-methyl groups are also sites of metabolism, albeit to a lesser extent. researchgate.net In a heavily deuterated analogue like Venlafaxine-d10, these positions are also substituted to block the secondary N-demethylation pathway, a strategy that can prevent "metabolic shunting," where the cell compensates for a blocked primary pathway by increasing the rate of a secondary one.

Table 3: Rationale for Deuteration Site Selection in Venlafaxine-d10

| Potential Deuteration Site | Corresponding Metabolic Pathway | Rationale for Selection |

| Methoxy Group (-OCH₃) | O-demethylation (CYP2D6) | High Priority: Primary site of metabolism. Deuteration here is key to extending the half-life of the parent compound. liverpool.ac.ukresearchgate.net |

| Dimethylamine Group (-N(CH₃)₂) | N-demethylation (CYP3A4) | High Priority: Secondary site of metabolism. Deuteration prevents metabolic shunting and further stabilizes the molecule. liverpool.ac.ukresearchgate.net |

| Cyclohexyl Ring (-C₆H₁₁) | Hydroxylation | Lower Priority: While hydroxylation can occur, it is generally a less significant metabolic pathway for venlafaxine compared to demethylation. |

Mass Spectrometry Data Interpretation for Isotopic Clusters

Mass spectrometry (MS) is an indispensable analytical tool for confirming the successful synthesis of a deuterated compound and for its quantification in biological samples. It works by measuring the mass-to-charge ratio (m/z) of ions.

The introduction of ten deuterium atoms into the venlafaxine molecule results in a distinct and predictable change in its mass spectrum. The molecular weight of venlafaxine is 277.40 g/mol . Each deuterium atom adds approximately 1.006 Da more mass than a protium (B1232500) (¹H) atom. Therefore, Venlafaxine-d10 will have a molecular weight that is roughly 10 Da higher than its non-deuterated counterpart.

When analyzed by high-resolution mass spectrometry, the instrument can detect the characteristic isotopic cluster. For the undeuterated compound, small peaks at M+1 and M+2 are observed due to the natural abundance of ¹³C and ¹⁸O. For Venlafaxine-d10, the entire isotopic cluster is shifted to a higher m/z value. The precise mass difference and the pattern of the isotopic cluster provide unambiguous confirmation of the compound's identity and isotopic purity. This unique mass signature is critical for its use as an internal standard in pharmacokinetic studies, allowing for precise differentiation and quantification of the deuterated analogue from the endogenous or co-administered non-deuterated drug.

Table 4: Theoretical Mass Spectrometry Values for Venlafaxine and Venlafaxine-d10

| Compound | Chemical Formula | Monoisotopic Mass (Da) | Theoretical [M+H]⁺ Ion (m/z) |

| Venlafaxine | C₁₇H₂₇NO₂ | 277.2042 | 278.2115 |

| Venlafaxine-d10 | C₁₇H₁₇D₁₀NO₂ | 287.2669 | 288.2742 |

Theoretical Considerations of Isotopic Mass Defect and Isotope Average

The precise identification of a molecular formula from mass spectrometry data is grounded in the fact that the mass of an atom is not an integer. This non-integer value arises from the nuclear binding energy holding the protons and neutrons together. spectroscopyonline.com This principle gives rise to several key concepts used in data analysis.

The nominal mass of an ion is the integer mass calculated by summing the integer masses of the most abundant isotope of each constituent atom. In contrast, the monoisotopic mass is the sum of the exact masses of the most abundant stable isotope of each element in the formula. spectroscopyonline.com The difference between this exact monoisotopic mass and the nominal mass is known as the mass defect . spectroscopyonline.com

For Venlafaxine-d10 (hydrochloride), with a molecular formula of C₁₇H₁₈D₁₀ClNO₂, the presence of ten deuterium atoms, in addition to carbon, hydrogen, chlorine, nitrogen, and oxygen, creates a unique mass defect that is highly characteristic of the molecule. This allows it to be distinguished from other molecules that may have the same nominal mass.

The isotope average mass is the weighted average of all naturally occurring isotopes of the elements constituting a molecule. spectroscopyonline.com While the monoisotopic mass is typically used for the identification of small molecules in high-resolution mass spectrometry, the average mass becomes more relevant for larger molecules where the probability of containing heavier isotopes increases.

Table 1: Isotopic Properties of Elements in Venlafaxine-d10 (hydrochloride)

| Isotope | Exact Mass (Da) | Natural Abundance (%) | Mass Defect |

|---|---|---|---|

| ¹H | 1.007825 | 99.9885 | 0.007825 |

| ²H (D) | 2.014102 | 0.0115 | 0.014102 |

| ¹²C | 12.000000 | 98.93 | 0.000000 |

| ¹³C | 13.003355 | 1.07 | 0.003355 |

| ¹⁴N | 14.003074 | 99.636 | 0.003074 |

| ¹⁵N | 15.000109 | 0.364 | 0.000109 |

| ¹⁶O | 15.994915 | 99.757 | -0.005085 |

| ³⁵Cl | 34.968853 | 75.77 | -0.031147 |

| ³⁷Cl | 36.965903 | 24.23 | -0.034097 |

Algorithms for Molecular Formula Identification from Accurate Mass Data

The determination of a molecular formula for an unknown compound from its accurate mass is a central challenge in analytical chemistry. kg.ac.rs Even with the sub-parts-per-million (ppm) mass accuracy of modern high-resolution mass spectrometers, a single measured mass can correspond to multiple possible elemental compositions, especially as the molecular weight increases. acs.org To solve this, computational algorithms are employed to generate and rank candidate formulas.

These algorithms operate through a multi-step process:

Candidate Generation: Based on the accurately measured monoisotopic mass, the algorithm generates a list of all possible molecular formulas that fall within a specified mass tolerance (e.g., ±5 ppm). kg.ac.rs This process is constrained by pre-defined chemical rules, such as the elements presumed to be present (e.g., C, H, D, N, O, Cl for Venlafaxine-d10) and rules of chemical plausibility. nih.gov

Isotopic Pattern Filtering: Each candidate formula has a unique theoretical isotopic distribution based on the natural abundance of the heavier isotopes of its constituent elements. The algorithm calculates this theoretical pattern and compares it to the measured isotopic pattern from the mass spectrum. kg.ac.rs A scoring function evaluates how well the theoretical and experimental patterns match in terms of both the mass-to-charge ratio (m/z) and the relative intensities of the isotopic peaks. For Venlafaxine-d10 (hydrochloride), the distinct pattern created by the ten deuterium atoms and the ³⁵Cl/³⁷Cl isotopic signature provides a powerful filter to eliminate incorrect formulas. acs.org

Fragmentation Analysis: In many cases, tandem mass spectrometry (MS/MS) data is acquired, where the ion of interest is fragmented and the masses of the resulting fragment ions are measured. Algorithms can use this information by constructing "fragmentation trees," which map the fragmentation pathways. nih.gov By ensuring that the elemental formulas of the fragment ions are valid subsets of the parent ion's formula, this method provides strong evidence to confirm or reject a candidate formula. kg.ac.rs

Specialized algorithms have been developed to handle the complexities of isotopically labeled compounds. For instance, the FTMSDeu algorithm was specifically designed for deuterium-labeled compounds, demonstrating the importance of tailored computational approaches in accurately identifying such molecules and elucidating their structures. acs.org

Table 2: Chemical Properties of Venlafaxine-d10 (hydrochloride)

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈D₁₀ClNO₂ |

| Monoisotopic Mass | 323.2436 Da (for the free base, C₁₇H₁₇D₁₀NO₂) |

| Parent Compound | Venlafaxine |

Compound Names

Future Prospects and Emerging Trends in Deuterated Compound Research

The strategic incorporation of deuterium (B1214612) into molecules like venlafaxine (B1195380) has spurred significant advancements in analytical and biomedical research. The unique properties of deuterated compounds, such as Venlafaxine-d10 (hydrochloride), are paving the way for novel applications and more sophisticated research methodologies.

Q & A

Q. How is Venlafaxine-d10 hydrochloride synthesized and characterized in research settings?

Venlafaxine-d10 hydrochloride is synthesized by replacing ten hydrogen atoms in the parent compound with deuterium. Key characterization methods include:

- Mass Spectrometry (MS): To confirm isotopic purity and molecular weight (e.g., molecular formula C₁₇H₁₈D₁₀ClNO₂, exact mass 319.90 g/mol) .

- Nuclear Magnetic Resonance (NMR): To verify structural integrity and deuterium placement .

- Chromatographic Purity: HPLC with UV detection ensures >98% purity, as validated for non-deuterated Venlafaxine hydrochloride .

Q. What are the recommended storage conditions to maintain Venlafaxine-d10 hydrochloride stability?

- Temperature: Store at 4°C for short-term use; long-term storage requires -20°C or -80°C in sealed containers .

- Light Sensitivity: Protect from light to prevent photodegradation, as indicated for similar deuterated compounds .

- Solubility: Prepare fresh solutions in methanol or aqueous buffers (pH 5–7) to avoid hydrolysis .

Q. What safety protocols are essential when handling Venlafaxine-d10 hydrochloride?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles .

- Ventilation: Use fume hoods to avoid aerosol inhalation (GHS hazard code H315/H319) .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How do deuterium substitutions in Venlafaxine-d10 affect its pharmacokinetic (PK) profile compared to the non-deuterated form?

- Metabolic Stability: Deuterium reduces hepatic CYP450-mediated metabolism, prolonging half-life in in vitro microsomal assays .

- Analytical Quantification: LC-MS/MS methods using Venlafaxine-d10 as an internal standard improve accuracy by minimizing matrix effects .

- Data Interpretation: Adjust for isotopic effects in PK modeling to avoid overestimating bioavailability .

Q. What experimental design principles optimize HPLC method development for Venlafaxine-d10 hydrochloride?

- Factorial Design: A 2³ factorial approach (e.g., pH, buffer concentration, organic modifier ratio) identifies optimal chromatographic conditions .

- Validation Parameters:

- Linearity: 1–50 µg/mL range (r² ≥ 0.999) .

- Limit of Detection (LOD): 0.568 µg/mL; Limit of Quantification (LOQ): 1.72 µg/mL .

Q. How can researchers validate the stability-indicating properties of analytical methods for Venlafaxine-d10 hydrochloride?

- Forced Degradation Studies: Expose the compound to heat (60°C), acid (0.1 M HCl), base (0.1 M NaOH), and UV light to assess degradation pathways .

- Peak Purity: Use diode-array detectors (DAD) to confirm no co-eluting impurities (threshold: purity angle < purity threshold) .

- Robustness Testing: Vary flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% v/v) to validate method resilience .

Q. What are the applications of Venlafaxine-d10 hydrochloride in preclinical neuropharmacology studies?

- Tracer in Absorption Studies: Quantify blood-brain barrier permeability using LC-MS/MS .

- Metabolite Identification: Co-administer with non-deuterated Venlafaxine to distinguish parent drug from metabolites in plasma/tissue homogenates .

- Dose-Response Modeling: Isotopic dilution corrects for recovery losses in low-concentration samples (e.g., cerebral spinal fluid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.